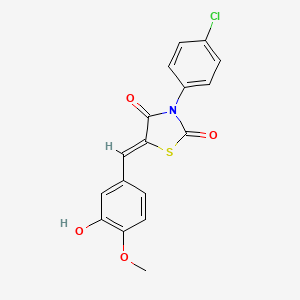
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases due to its ability to increase fatty acid oxidation and improve insulin sensitivity. However, it has gained popularity in the sports and fitness industry as a performance-enhancing drug due to its ability to enhance endurance and improve muscle recovery.
Mechanism of Action
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide activates PPARδ, which is a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately leads to improved energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also decreases the expression of genes involved in inflammation and lipid synthesis. Physiologically, it has been shown to improve endurance, reduce muscle damage, and increase muscle recovery.
Advantages and Limitations for Lab Experiments
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide has several advantages for lab experiments, including its ability to improve insulin sensitivity and increase fatty acid oxidation. However, it also has limitations, including its potential to cause cancer and its ability to interact with other drugs.
Future Directions
There are several future directions for research on 4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide. One area of interest is its potential in treating various cancers and neurological disorders. Additionally, there is a need for further research on its long-term safety and potential interactions with other drugs. Finally, there is a need for research on its potential as a performance-enhancing drug and its impact on athletic performance.
Synthesis Methods
The synthesis of 4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide involves several steps, including the reaction of 3-methylphenol with potassium tert-butoxide to form 3-methylphenol potassium salt. This is then reacted with 2-chloro-5-nitrobenzaldehyde to form 4-(3-methylphenoxy)-2-nitrobenzaldehyde. The final step involves the reaction of 4-(3-methylphenoxy)-2-nitrobenzaldehyde with butylamine to form 4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide.
Scientific Research Applications
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide has been extensively studied for its therapeutic potential in treating metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, decrease inflammation, and reduce the risk of atherosclerosis. Additionally, it has been studied for its potential in treating various cancers and neurological disorders.
properties
IUPAC Name |
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-13-6-4-7-14(12-13)23-11-5-10-17(20)18-15-8-2-3-9-16(15)19(21)22/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXGGTNVJCPPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

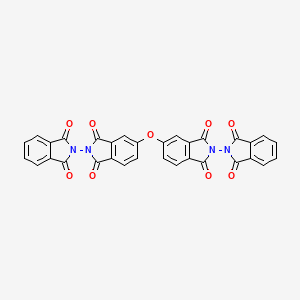
![N-(2,6-diethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5210396.png)

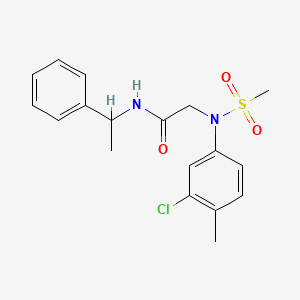
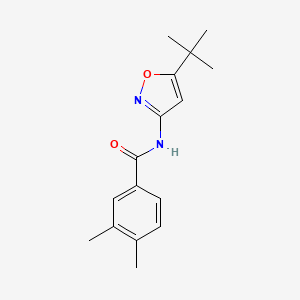
![dimethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5210422.png)


![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5210448.png)
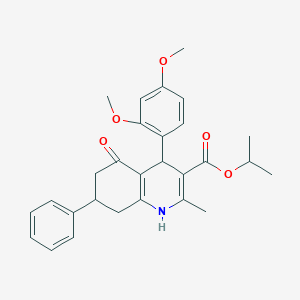
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)
![N-allyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5210464.png)
![N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5210477.png)
